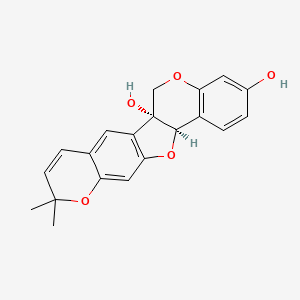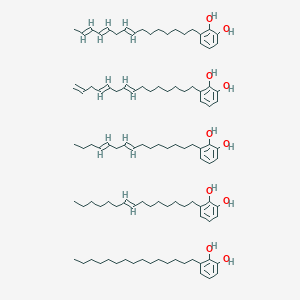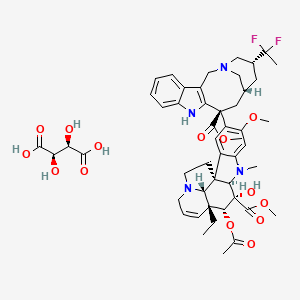
QS-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QS-4 is a small molecule that has been widely used in scientific research due to its ability to modulate the activity of quorum sensing (QS) systems in bacteria. QS-4 was first identified as a QS inhibitor in 2003 and has since been used in numerous studies to investigate the role of QS in bacterial behavior and virulence.
Wissenschaftliche Forschungsanwendungen
Gene Quantification using Real-Time Quantitative PCR :
- Real-time quantitative PCR (Q-PCR) has transformed from an experimental tool into a mainstream scientific technology. It is used in applications like measuring mRNA expression levels, DNA copy number, and viral titers. The technology's proliferation is due to more affordable instrumentation and reagents. Successful application requires careful assay design, template preparation, and analytical methods for accurate gene quantification (Ginzinger, 2002).
Advancements in Bacterial Quorum Sensing Research :
- Bacterial quorum sensing (QS) research has led to a deeper understanding of how bacteria communicate and coordinate activities. This knowledge has potential applications in developing new medicines for infectious diseases and in understanding social behaviors in biology (Whiteley et al., 2017).
Quantified Self in Big Data Science and Biological Discovery :
- The concept of the quantified self (QS) in big data science involves self-tracking of biological, physical, behavioral, or environmental information. This approach offers opportunities for new models in QS data collection, integration, and analysis, potentially leading to applications in behavior change and health optimization (Swan, 2013).
Quorum Sensing in Proteobacteria and Medical Applications :
- Research on acyl-homoserine lactone quorum sensing in Proteobacteria, especially in Pseudomonas aeruginosa, has provided insights into the social nature and evolutionary stability of QS-controlled behaviors. Understanding these dynamics is important for the development of QS-inhibiting drugs and the study of resistance evolution (Schuster et al., 2013).
Eigenschaften
CAS-Nummer |
58186-01-9 |
|---|---|
Produktname |
QS-4 |
Molekularformel |
C13H16O6 |
Molekulargewicht |
268.27 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
6-(3-carboxypropyl)-2,3-diMethoxy-5-Methyl-1,4-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



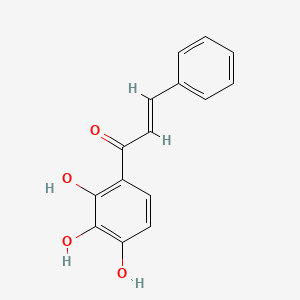
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
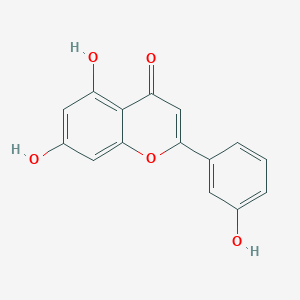
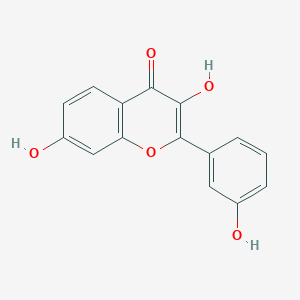
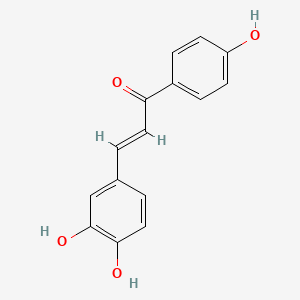
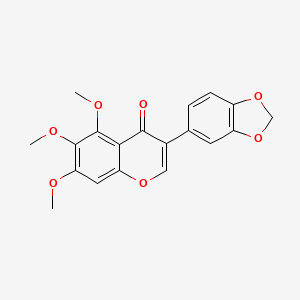
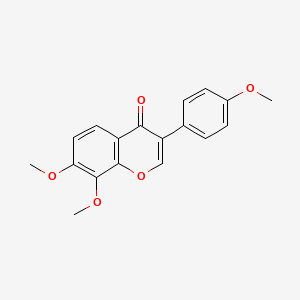
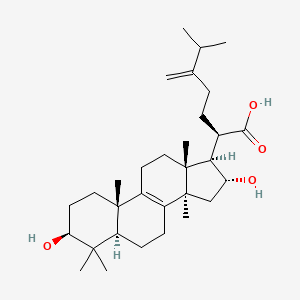
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)
